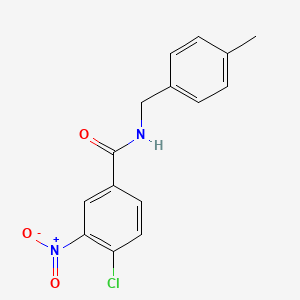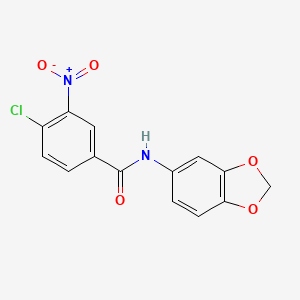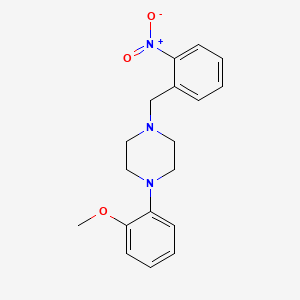
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as MPB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the formation of amyloid-beta plaques. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the receptor TLR4, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the levels of amyloid-beta plaques in the brain. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the levels of inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and high yield synthesis method. However, there are also limitations to its use, such as its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide. In cancer research, further studies are needed to determine the optimal dosage and administration route of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide for maximum efficacy. In Alzheimer's disease research, further studies are needed to determine the long-term effects of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide on cognitive function. In inflammatory disease research, further studies are needed to determine the potential of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to explore the potential of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide as a scaffold for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-methyl-2-pyridylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory diseases. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the formation of amyloid-beta plaques. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSKBQDGYVNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Fluoro-N-(5-methyl-pyridin-2-yl)-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)



![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)



![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)

